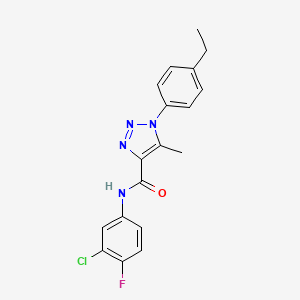

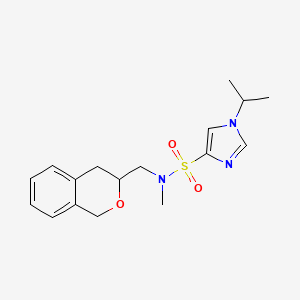

3-(((((4-metoxifenil)amino)tioxometil)amino)tiofen-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate, often involves reactions with methyl 3-amino-2-thiophene carboxylate as a key intermediate. For instance, Hajjem et al. (2010) explored the reactions of methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yield [3,2-d]4(3H)thieno- pyrimidinones, indicating the versatility of thiophene derivatives in synthesizing complex heterocycles (Hajjem et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using X-ray diffraction and spectroscopic methods. Yahiaoui et al. (2019) reported the synthesis and detailed molecular structure analysis of a thiophene derivative, elucidating its non-planar structure and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the chemical behavior of these compounds (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For example, Galenko et al. (2015) discussed the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction starting from 5-methoxyisoxazoles, showcasing the reactivity of thiophene derivatives in creating complex molecules with potential biological activity (Galenko et al., 2015).

Aplicaciones Científicas De Investigación

- Agentes Anticancerígenos: Los investigadores exploran los derivados de los tiofenos por su potencial como fármacos anticancerígenos. El 3-amino-4-(4-metoxifenil)tiofen-2-carboxilato de metilo podría ser un candidato prometedor en este contexto .

- Agentes Antiateroescleróticos: El 2-octiltiofeno, un compuesto relacionado, se ha investigado por sus propiedades antiateroescleróticas .

- Andamios basados en 1,2,3-triazol: La porción 1,2,3-triazol, que se puede incorporar a los derivados de tiofeno, ha demostrado actividades contra el VIH, la tuberculosis, los virus, las bacterias y el cáncer .

- Formación de enlaces C–C y C–N en una sola etapa: Un protocolo verde permite la síntesis de nuevos derivados que implican 3-((benzo[d]tiazol-2-ilamino)(4-metoxifenil)metil)-4-hidroxi-1-metilquinolin-2(1H)-ona. Cabe destacar que esta reacción tiene lugar sin catalizadores metálicos en un disolvente acuoso .

Química Medicinal y Desarrollo de Fármacos

Síntesis Heterocíclica

Síntesis Ecológica

Safety and Hazards

“Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate” may have similar safety and hazards as its similar compounds. For instance, “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl 3-[(4-methoxyphenyl)carbamothioylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-18-10-5-3-9(4-6-10)15-14(20)16-11-7-8-21-12(11)13(17)19-2/h3-8H,1-2H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNAZIURTAIUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333626 |

Source

|

| Record name | methyl 3-[(4-methoxyphenyl)carbamothioylamino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

440324-22-1 |

Source

|

| Record name | methyl 3-[(4-methoxyphenyl)carbamothioylamino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)